Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate
Description
Properties
CAS No. |
25927-76-8 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
ethyl 4-(quinolin-3-ylmethylamino)benzoate |
InChI |
InChI=1S/C19H18N2O2/c1-2-23-19(22)15-7-9-17(10-8-15)20-12-14-11-16-5-3-4-6-18(16)21-13-14/h3-11,13,20H,2,12H2,1H3 |
InChI Key |
OUGQCWQDJZPUMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Preparation of Ethyl 4-Aminobenzoate Intermediate
A crucial precursor is ethyl 4-aminobenzoate, commonly known as benzocaine. Its preparation has been well-documented, including environmentally friendly and industrially scalable methods.
Table 1: Typical Preparation of Ethyl 4-Aminobenzoate (Benzocaine)
| Step | Reaction Conditions | Reagents and Catalysts | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification | 4-Nitrobenzoic acid, absolute ethanol, rare-earth oxide catalyst (e.g., neodymium sesquioxide), water entrainer, reflux 1–6 h | High (up to 99.5% purity) | Water removal by reflux and water trap; solvent and catalyst recyclable |
| 2 | Hydrogenation | Pd/C catalyst, hydrogen gas, 80–100 °C, 2 h | High | Reduction of nitro group to amino group; reaction monitored by hydrogen uptake |
| 3 | Filtration and drying | N2 atmosphere cooling, filtration | - | Obtains white solid benzocaine powder |
This two-step continuous process avoids acid waste and allows catalyst and solvent recycling, making it a green and industrially viable method.
Introduction of Quinolin-3-ylmethyl Group
The key step for synthesizing Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate is the formation of the C–N bond between the amino group of ethyl 4-aminobenzoate and the quinolin-3-ylmethyl moiety.
Aromatic Nucleophilic Substitution and Condensation
Literature on related quinoline derivatives indicates that aromatic nucleophilic substitution reactions under microwave irradiation or conventional heating can be employed to attach quinoline moieties to amino-containing substrates. For example, 3-bromoquinoline derivatives can be converted into 3-aminoquinolines, which then can be coupled with amino esters.
Synthetic Route Example
- Preparation of quinolin-3-ylmethyl halide or activated derivative.
- Reaction with ethyl 4-aminobenzoate under nucleophilic substitution conditions.
- Use of solvents such as ethanol or toluene, with catalysts or bases to facilitate coupling.
- Purification by crystallization or chromatography.
This approach requires careful control of reaction conditions to avoid oxidation of sensitive quinoline intermediates and to ensure complete conversion.
Alternative Routes and Functional Group Transformations
Other synthetic strategies may involve:
- Using N-glycylanthranilate cyclization to form quinoline rings with appropriate substituents, although requiring electron-accepting groups for ring closure.
- Conversion of ethyl 4-aminobenzoate into hydrazide derivatives followed by further cyclization or substitution to introduce the quinoline moiety.
- Formation of Schiff bases or imides from ethyl 4-aminobenzoate derivatives, which can be further functionalized to incorporate quinoline groups.
Data Tables Summarizing Preparation Parameters
| Parameter | Method 1: Esterification & Hydrogenation (Benzocaine) | Method 2: Nucleophilic Substitution (Quinoline Attachment) | Notes |
|---|---|---|---|
| Starting Material | 4-Nitrobenzoic acid | Ethyl 4-aminobenzoate | Key intermediate in both cases |
| Catalyst | Rare-earth oxide; Pd/C | Base or catalyst depending on reaction | Catalysts recyclable in method 1 |
| Solvent | Absolute ethanol, toluene | Ethanol, toluene, or other polar aprotic solvents | Solvent recovery possible |
| Temperature | Reflux 80–100 °C | Microwave irradiation or reflux | Microwave can accelerate reactions |
| Reaction Time | 1–6 hours (esterification), 2 hours (hydrogenation) | Variable, typically 1–4 hours | Monitoring required |
| Yield | >99.5% purity benzocaine | Dependent on substitution efficiency | Purification by filtration/crystallization |
| Environmental Considerations | Green process, solvent and catalyst recycling | Sensitive to oxidation, requires inert atmosphere | Use of N2 protection recommended |
Research Findings and Notes
- The preparation of ethyl 4-aminobenzoate via esterification of 4-nitrobenzoic acid followed by catalytic hydrogenation is a well-established, efficient, and environmentally friendly method.
- Quinoline derivatives require careful synthetic handling due to their susceptibility to oxidation and the need for selective substitution.
- The nucleophilic substitution of quinoline derivatives with amino esters can be facilitated under microwave irradiation, improving reaction rates and yields.
- Derivatives of ethyl 4-aminobenzoate, such as hydrazides and Schiff bases, have been synthesized and characterized extensively, indicating the versatility of this scaffold for further functionalization.
- The final product, this compound, can be purified by standard organic chemistry techniques including hot filtration, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) in an aprotic solvent such as DCM.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate is a chemical compound with a molecular formula of and a molecular weight of approximately 306.365 g/mol. It features an ethyl ester group, a quinoline moiety, and an amino group attached to a benzoate framework. The quinoline structure suggests potential biological activity, as quinolines are known for their diverse pharmacological properties.
Potential Applications
This compound has potential applications in medicinal chemistry and materials science due to its unique structure.
Pharmaceutical Applications
- Biological Activity The biological activity of this compound is mainly due to its quinoline component. Compounds with similar structures have demonstrated a range of pharmacological effects. Further investigation is required to establish its efficacy and mechanism of action in various biological systems.
- Interaction Studies Interaction studies may focus on its binding affinity with biological targets such as enzymes, receptors, or DNA. Preliminary studies may involve assessing its binding affinity and selectivity. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.
- Versatility The compound’s versatility makes it a candidate for further exploration in medicinal chemistry.
- Antimicrobial Activity Ethyl 4-(aminobenzoate) which shares structural similarities with this compound, exhibits antimicrobial activity.
Synthesis and Structural Modification
- Multi-Step Synthesis The synthesis of this compound typically involves several steps, allowing for the introduction of functional groups that can enhance biological activity or solubility.
- Unique Combination this compound is unique due to its specific combination of an ethyl ester with a quinoline moiety linked through an amino group, which may confer distinct pharmacological properties not found in other similar compounds. This specificity could lead to targeted therapeutic applications that leverage its unique structural features for enhanced efficacy against particular diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate is primarily attributed to its quinoline moiety. Quinoline derivatives are known to interact with various molecular targets, including:
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and functional differences between Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate and similar compounds, along with their reported applications:
Detailed Comparative Analysis
Pharmacological Activity
- Quinoline Derivatives: The quinoline moiety in this compound is associated with antimalarial and antimicrobial activity, as seen in related compounds like chloroquine .
- Thioamide and Hydrazine Derivatives: Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate exhibits antitumor properties, likely due to thioamide-mediated DNA intercalation or enzyme inhibition . In contrast, the quinolin-3-ylmethylamino group may target parasitic trypanothione reductase, as observed in structurally similar inhibitors .
Physicochemical Properties
- Thermal Stability: Crystalline derivatives like Ethyl 4-((4-iodobenzyl)amino)benzoate exhibit defined melting points (~120–150°C), whereas amorphous analogs (e.g., ethyl 4-(dimethylamino)benzoate) lack sharp phase transitions .
Biological Activity
Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate is a compound that has garnered attention due to its potential biological activities, primarily attributed to its quinoline structure. This article delves into the biological activity of this compound, synthesizing data from various studies and highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique combination of an ethyl ester, a quinoline moiety, and an amino group connected to a benzoate framework. Its molecular formula is C_19H_20N_2O_2, with a molecular weight of approximately 306.365 g/mol. The presence of the quinoline component suggests diverse pharmacological properties, as compounds with similar structures have shown various biological activities.
Pharmacological Activities
The pharmacological activities associated with this compound can be categorized into several key areas:
- Antimicrobial Activity :
- Antitumor Activity :
-
Binding Affinity Studies :
- Interaction studies have shown that this compound may bind effectively to biological targets such as enzymes and receptors. Understanding these interactions is essential for elucidating its mechanism of action and therapeutic potential.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of this compound indicates that modifications to its structure can significantly influence its biological activity. For instance:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| Ethyl 4-(aminobenzoate) | Structure | Antimicrobial activity |
| Ethyl 4-[((2-hydroxybenzyl)amino)benzoate] | Structure | Antioxidant properties |
| Methyl 3-[((4-(quinolin-3-ylmethyl)piperazine)-1-carbonyl)amino]benzoate | Structure | Potential anticancer effects |
These comparisons highlight how structural variations can lead to different pharmacological profiles, suggesting avenues for further research and development.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antibacterial Efficacy : A study demonstrated the effectiveness of similar quinolone compounds against resistant strains such as Staphylococcus aureus and Streptococcus pneumoniae, indicating that derivatives like this compound may also possess significant antibacterial activity .
- Antitumor Mechanisms : Research on quinoline-based compounds has shown promising results in inhibiting tumor growth by targeting specific kinases involved in cancer progression. This compound may follow similar pathways, warranting further investigation into its antitumor mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
